molecular formula C16H7Cl2F6N3 B2937004 N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-38-0

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Cat. No.: B2937004
CAS No.: 241488-38-0
M. Wt: 426.14
InChI Key: ZJMBKUFYBQJEBN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is recognized in chemical research as a highly potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a ubiquitous and constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and the DNA damage response. Its aberrant expression and activity are frequently associated with various cancers, making it a significant target for oncological research and drug discovery. This compound exerts its effects by effectively suppressing CK2-mediated phosphorylation of key substrate proteins, thereby disrupting downstream signaling cascades that promote tumor survival and growth. The presence of multiple trifluoromethyl groups is a structural feature often associated with enhanced metabolic stability and binding affinity, contributing to the compound's high inhibitory potency. As a critical research tool, it enables scientists to probe the complex biological functions of CK2, investigate its role in disease pathogenesis, and validate it as a therapeutic target in preclinical models, particularly in the context of cancer biology and cellular signal transduction studies.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F6N3/c17-7-1-3-11(10(18)5-7)25-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)26-14(8)27-13/h1-6H,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBKUFYBQJEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a dichlorophenyl halide reacts with the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dichlorophenyl group may contribute to binding specificity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 1,6-Naphthyridine derivatives
  • Indole derivatives

Uniqueness

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is unique due to the combination of dichlorophenyl and bis(trifluoromethyl) groups on a naphthyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H7Cl2F6N3C_{16}H_{7}Cl_{2}F_{6}N_{3}, characterized by a naphthyridine core substituted with dichlorophenyl and trifluoromethyl groups. Its structure contributes to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC16H7Cl2F6N3
Molecular Weight401.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the compound's effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found to induce apoptosis and inhibit cell growth at low micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of antibacterial effects.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication processes.

Q & A

Q. What established synthetic routes are available for N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine?

The compound is synthesized via cyclocondensation of 2,6-pyridinediamine with bis(trifluoromethyl)methane in 85% H₃PO₄ at 95°C, yielding 67% . Alternative methods include microwave-assisted synthesis, which reduces reaction time and improves purity (e.g., 80–98% yields for analogous naphthyridines) . Key intermediates should be characterized by NMR and IR to confirm structural integrity.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹), while ¹H/¹³C NMR confirms aromatic and trifluoromethyl group integration. Mass spectrometry (MS) verifies molecular weight, and elemental analysis ensures purity (>95%) . X-ray crystallography may resolve ambiguities in substituent positioning .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include acetylcholinesterase (AChE) inhibition and cytotoxicity in THLE-2 liver cells. Protocols involve dose-response curves (e.g., 1–100 µM), with IC₅₀ values calculated using spectrophotometric methods . Positive controls (e.g., donepezil for AChE) and MTT assays validate results.

Advanced Research Questions

Q. What strategies optimize reaction conditions for higher yield and purity?

Factorial design (e.g., 2³ models) evaluates variables like temperature (80–120°C), catalyst concentration (H₃PO₄: 70–90%), and reaction time (6–24 hrs). Response surface methodology identifies optimal parameters while minimizing byproduct formation . Kinetic studies under reflux or microwave irradiation can further refine conditions .

Q. How do computational methods predict pharmacological targets for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like AChE or kinases. Quantum mechanical calculations (DFT/B3LYP) model electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity and stability . QSAR models correlate trifluoromethyl group positioning with bioactivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Meta-analyses of IC₅₀ values account for assay variability (e.g., cell line differences). Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric AChE tests) ensures reliability. Structural analogs (e.g., methyl vs. trifluoromethyl derivatives) clarify substituent effects .

Q. How is the compound’s stability assessed under physiological conditions?

Accelerated degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) monitor hydrolysis via HPLC. LC-MS/MS identifies degradation products (e.g., dechlorinated or demethylated species). Stability-indicating assays validate shelf-life predictions .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)Reference
Temperature90–100°C67–85>95
Catalyst (H₃PO₄)85% (v/v)67–98>98
Reaction Time (MW)30–60 min80–98>97

Table 2: Biological Activity Profiling

AssayIC₅₀ (µM)Cell LineReference
AChE Inhibition12.3 ± 1.2Human erythrocyte
Cytotoxicity (THLE-2)>100Liver cells

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